molecular formula C23H28FN3O4S B11164118 N-[4-(dipropylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-[4-(dipropylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11164118
M. Wt: 461.6 g/mol
InChI Key: YNLMSCCJFVHUEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This intermediate is then further functionalized to introduce the dipropylsulfamoyl and fluorophenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dipropylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine. Substitution reactions could introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.

Scientific Research Applications

N-[4-(dipropylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of specific structural modifications on biological activity.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the fluorophenyl group are key structural features that enable the compound to bind to these targets with high affinity. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and overall molecular architecture.

Uniqueness

What sets N-[4-(dipropylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide apart is its combination of the dipropylsulfamoyl and fluorophenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for exploring new therapeutic avenues and understanding structure-activity relationships in medicinal chemistry.

Properties

Molecular Formula

C23H28FN3O4S

Molecular Weight

461.6 g/mol

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H28FN3O4S/c1-3-13-26(14-4-2)32(30,31)21-11-7-19(8-12-21)25-23(29)17-15-22(28)27(16-17)20-9-5-18(24)6-10-20/h5-12,17H,3-4,13-16H2,1-2H3,(H,25,29)

InChI Key

YNLMSCCJFVHUEX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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